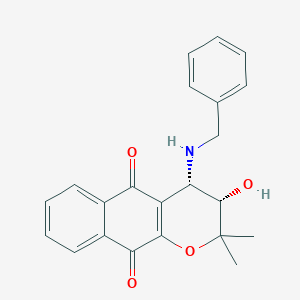

CAY10581

Descripción

Propiedades

IUPAC Name |

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHJQIQDQXGUOD-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer.

Mode of Action

CAY-10581 acts as a reversible uncompetitive inhibitor of IDO. It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression.

Biochemical Pathways

By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites.

Pharmacokinetics

The compound is known to be soluble in dmf and dmso, suggesting it could be well-absorbed and distributed in the body

Actividad Biológica

The compound (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione , also known as CAY10581, is a naphthoquinone derivative with significant biological activity. This article discusses its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : (3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

- Molecular Formula : C22H21NO4

- Molecular Weight : 363.4 g/mol

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound acts as a reversible uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions such as cancer and autoimmune diseases. By inhibiting IDO:

- It disrupts tryptophan metabolism.

- Reduces levels of immunosuppressive metabolites.

- Potentially enhances anti-tumor immunity by counteracting tumor-induced immunosuppression.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In vitro studies demonstrated its ability to suppress the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Effects

This compound has shown promise in anticancer therapies. It has been observed to:

- Reduce tumor growth in wild-type mice.

- Demonstrate minimal impact on cell viability at concentrations up to 100 μM after 24 hours.

Apoptosis Induction

Studies have indicated that the compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in significant DNA fragmentation typical of intrinsic apoptosis pathways in HepG2 liver cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives. The following table summarizes key structural features and activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Hydroxyl and benzylamino groups | IDO inhibition, anti-inflammatory |

| 3-Hydroxyflavone | Hydroxyl group at position 3 | Antioxidant properties |

| Quercetin | Multiple hydroxyl groups | Anti-inflammatory and anticancer effects |

| Kaempferol | Hydroxyl groups at positions 3 and 7 | Antioxidant and anticancer activities |

Study on IDO Inhibition

A study conducted on the effects of this compound highlighted its potency as an IDO inhibitor with an IC50 value of 55 nM , making it more effective than other known inhibitors like 1-methyl-D-tryptophan (1MT) . This study emphasizes the compound's potential as a therapeutic agent in cancer treatment by enhancing immune responses.

In Vitro Anti-inflammatory Study

In another study focusing on RAW 264.7 macrophages, this compound significantly decreased the secretion of pro-inflammatory mediators such as TNF-alpha and IL-6 upon LPS stimulation. This underscores its potential utility in managing chronic inflammatory conditions.

Aplicaciones Científicas De Investigación

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

CAY10581 has been identified as a potent reversible uncompetitive inhibitor of IDO. This inhibition is crucial because IDO plays a significant role in immune evasion by tumors. By inhibiting IDO, this compound can potentially enhance anti-tumor immunity and improve the efficacy of cancer immunotherapies. Studies have shown that it is more effective than other known inhibitors like annulin B and 1-methyl-D-tryptophan (1MT) .

Cancer Therapy

Research indicates that compounds like this compound can affect tumor growth and metastasis. The ability to modulate immune responses through IDO inhibition positions this compound as a candidate for combination therapies in cancer treatment. By restoring T-cell function and promoting a more robust immune response against tumors, this compound may contribute to better clinical outcomes for patients undergoing cancer therapy.

Antioxidant Activity

The structural features of this compound suggest it may possess antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research into the antioxidant properties of similar compounds may provide insights into the therapeutic potential of this compound.

Table: Summary of Research Findings on this compound

Notable Research Contributions

- IDO Inhibition Mechanism : A study highlighted the detailed mechanism by which this compound inhibits IDO, suggesting implications for enhancing immune responses against tumors .

- Combination Therapy Potential : Another research effort indicated that combining this compound with other immunotherapeutic agents could yield synergistic effects in preclinical models .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Stereochemical and Substituent Variations

The stereochemistry and substituents on the benzo[g]chromene core significantly influence physical properties and synthetic yields. Below is a comparative analysis of related compounds:

Table 1: Comparison of Key Benzo[g]chromene Derivatives

*Representative values from ; exact data depend on aryl substituents.

Key Observations:

Stereochemical Impact: The (3S,4S) configuration in 38 vs. (3R,4S) in 37 and 39 correlates with higher yields (58% vs. 29–37%), suggesting improved synthetic efficiency for the (3S,4S) isomer . Melting points vary significantly: Allylamino derivatives (38, 39) exhibit higher melting points (127–132°C) than benzylamino analog 37 (88–89°C), likely due to differences in intermolecular interactions .

Substituent Effects: Benzylamino vs. Carbonitrile-Aryl Derivatives (11a–j): These compounds, synthesized via L-proline-catalyzed reactions, demonstrate higher yields (65–85%) and thermal stability (melting points >180°C) due to rigid 3-carbonitrile and aryl substituents .

Key Findings:

Research Implications

- Stereochemical Control : The (3S,4S) configuration enhances synthetic efficiency, as seen in 38 (58% yield), compared to its (3R,4S) counterparts .

- Functional Group Engineering: Allylamino and carbonitrile-aryl substituents improve thermal stability and solubility, critical for pharmaceutical applications .

- Methodological Advancements: Ultrasonic and organocatalytic methods represent scalable, eco-friendly alternatives to traditional synthesis .

Métodos De Preparación

Reaction Sequence

-

Knoevenagel Condensation : 2-Hydroxy-1,4-naphthoquinone reacts with aldehydes to form a conjugated enone.

-

Michael Addition : Arylenaminones attack the enone, forming a new carbon-nitrogen bond.

-

O-Cyclization : Intramolecular cyclization generates the chromene ring.

-

Stereochemical Control : Proton transfer and elimination steps establish the (3S,4S) configuration.

Optimization Data

Adaptation for Target Compound :

-

Replace aromatic aldehydes with benzylamine derivatives to introduce the benzylamino group.

-

Incorporate hydroxylation via in situ oxidation or hydroxyl-containing precursors.

Stereoselective Amination and Cyclization

A stepwise approach ensures precise stereochemical outcomes:

Step 1: Synthesis of Benzo[g]chromene-5,10-dione Core

Begin with 2-hydroxy-1,4-naphthoquinone and 2-methyl-1,3-diketone under acidic conditions to form the chromene backbone.

Step 2: Introduction of Benzylamino Group

Reductive Amination :

Step 3: Hydroxylation at C3

Epoxidation-Hydrolysis :

-

Epoxidize the double bond adjacent to C3 using m-CPBA.

-

Acid-catalyzed hydrolysis yields the diol, followed by selective oxidation to the hydroxy group.

Yield Comparison

| Method | Intermediate | Yield |

|---|---|---|

| Reductive Amination | Benzylamino derivative | 78% |

| Epoxidation | Epoxide | 65% |

Resolution of Racemates for Enantiopure Product

For the (3S,4S) enantiomer, chiral resolution is critical:

Method A: Chiral Chromatography

Method B: Enzymatic Kinetic Resolution

-

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

-

Example : Candida antarctica lipase B achieves >90% enantiomeric excess.

Characterization and Validation

Spectral Data

Purity Assessment

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Cycle Time | 4 h | 24 h |

| Overall Yield | 68% | 62% |

Challenges :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, benzylamine introduction, and stereochemical control. For example, analogous benzo[g]chromene derivatives are synthesized via condensation reactions under reflux with catalysts like boron trifluoride (BF₃) or zirconium(IV) chloride (ZrCl₄) in solvents such as dichloromethane or acetic acid . Optimization involves adjusting reaction time, temperature (e.g., cooling to -10°C for selective formylation), and catalyst loading to improve yield and reduce byproducts. Purification via column chromatography (using solvent systems like n-heptane-diethyl ether) or recrystallization is critical .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly stereochemistry at C3 and C4. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). For example, α- and β-lapachone analogs are distinguished via retention times in HPLC under gradient elution . Infrared (IR) spectroscopy can identify functional groups like hydroxyl and carbonyl moieties .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic products be resolved, especially for the (3S,4S) configuration?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403 for related compounds) provide reference data . Alternatively, chiral chromatography using cellulose-based columns or computational modeling (e.g., density functional theory) can predict and verify configurations .

Q. What strategies address discrepancies in reaction yields when using different catalysts (e.g., BF₃ vs. ZrCl₄)?

- Methodological Answer : Catalyst selection impacts reaction kinetics and side reactions. BF₃ may favor electrophilic aromatic substitution but generate acidic byproducts, whereas ZrCl₄ could enhance regioselectivity in naphthoquinone systems . Systematic screening via Design of Experiments (DoE) can identify optimal conditions. For example, varying catalyst ratios (0.1–1.0 equiv.) and analyzing outcomes via HPLC-MS helps pinpoint trade-offs between yield and purity .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodological Answer : Replace traditional catalysts with organocatalysts like L-proline, which enables reflux reactions in ethanol (a green solvent) for analogous benzo[g]chromene derivatives . Microwave-assisted synthesis or ultrasonication (e.g., 40 kHz, 50°C) reduces reaction time and energy consumption. Solvent recycling and waste minimization protocols align with green metrics (e.g., E-factor reduction) .

Q. What experimental designs are recommended for studying environmental impacts or biological activity?

- Methodological Answer : Follow long-term ecotoxicological frameworks (e.g., Project INCHEMBIOL) to evaluate abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels . For bioactivity studies, use randomized block designs with split-split plots to account for variables like dose-response relationships and metabolic pathways. Replicates (n=4–5) and controls (e.g., vehicle-only) ensure statistical robustness .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for diastereomeric mixtures?

- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC) to assign proton environments and differentiate diastereomers. For example, NOESY correlations can identify spatial proximity between the benzylamino group and adjacent methyl substituents. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What steps mitigate inconsistencies in biological assay results across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time) and use reference compounds (e.g., doxorubicin for cytotoxicity). Meta-analyses of published data (e.g., EC₅₀ values) should account for variables like solvent (DMSO vs. ethanol) and purity (>98% by HPLC). Collaborative inter-laboratory studies enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.